4-Aminoantipyrine
Overview
Description
Ampyrone, also known as 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one, is a metabolite of aminopyrine. It possesses analgesic, anti-inflammatory, and antipyretic properties. its use as a drug is discouraged due to the risk of agranulocytosis. Ampyrone is primarily used as a reagent in biochemical reactions producing peroxides or phenols and in measuring extracellular water .
Mechanism of Action
Target of Action
4-Aminoantipyrine (AMPYRONE) is a derivative of antipyrine, which has been used as an anti-inflammatory and analgesic drug . The primary targets of this compound are enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase . These enzymes play crucial roles in various biological processes, including neurotransmission and melanin synthesis .
Mode of Action
This compound interacts with its targets by forming Schiff bases . The presence of a free amine and a cyclic ketone functionality in this compound makes it an attractive substrate for Schiff base formation . These Schiff bases inhibit the activity of enzymes such as AChE, BChE, and tyrosinase , thereby modulating their respective biological processes.
Biochemical Pathways
The inhibition of AChE and BChE enzymes by this compound affects the cholinergic neurotransmission pathway . On the other hand, the inhibition of tyrosinase affects the melanin synthesis pathway . The downstream effects of these pathway modulations include potential therapeutic effects against conditions like Alzheimer’s disease and abnormal skin pigmentation .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of targeted enzymes and the modulation of their associated biological processes . For instance, the inhibition of AChE and BChE can potentially alleviate symptoms of Alzheimer’s disease . Similarly, the inhibition of tyrosinase can potentially regulate melanin synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of Schiff bases . Additionally, the presence of oxidizing agents can lead to the reaction of this compound with phenolic compounds to produce a colored dye . .
Biochemical Analysis
Biochemical Properties
4-Aminoantipyrine plays a significant role in various biochemical reactions. It interacts with enzymes such as human tyrosinase, where it acts as an activator of the intra-melanosomal domain . This interaction enhances the catalytic efficiency of tyrosinase, leading to increased melanin production . Additionally, this compound forms metal complexes due to its amino nitrogen, which serves as a strong coordination site . These complexes are utilized in chemosensing applications and have potential antimicrobial activities .
Cellular Effects
This compound influences various cellular processes. In studies involving mouse models of oculocutaneous albinism type 1B, this compound was shown to improve pigmentation by increasing melanin deposition in fur . This compound also stimulates liver microsomes, which are involved in drug metabolism and detoxification . Furthermore, this compound’s interaction with cellular components can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the intra-melanosomal domain of human tyrosinase, enhancing its catalytic activity and promoting melanin synthesis . Additionally, this compound forms Schiff bases when treated with aldehydes or ketones, which are used in chemosensing applications . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that treating mice with this compound for 30 days resulted in a mild improvement in melanin deposition . The stability and degradation of this compound in vitro and in vivo can influence its long-term effects on cellular function. Additionally, the compound’s ability to stimulate liver microsomes suggests potential long-term impacts on drug metabolism and detoxification processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving mice, doses of up to 48 mg/kg/day were administered intraperitoneally for 30 days . This dosage resulted in a mild improvement in melanin deposition in fur, although the effects on eye pigmentation were inconclusive . Higher doses of this compound may lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a metabolite of aminopyrine and metamizole, and it inhibits prostaglandin-endoperoxide synthase (EC 1.14.99.1), preventing the formation of prostaglandins and thromboxanes . This inhibition contributes to its anti-inflammatory and antipyretic properties . Additionally, this compound’s interaction with liver microsomes suggests its involvement in drug metabolism and detoxification processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . The compound’s ability to form metal complexes also influences its distribution within biological systems . These interactions can affect the compound’s bioavailability and efficacy in different tissues .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound is known to stimulate liver microsomes, indicating its presence in the endoplasmic reticulum . Additionally, its interaction with human tyrosinase suggests localization within melanosomes, where it enhances melanin synthesis . The presence of targeting signals or post-translational modifications may further direct this compound to specific cellular compartments or organelles .
Preparation Methods
Ampyrone can be synthesized through various methods. One common synthetic route involves the reaction of 4-aminoantipyrine with appropriate reagents under controlled conditions. For instance, the preparation of ampyrone involves dissolving this compound in distilled water and completing the solution to a specific volume . Industrial production methods may involve more complex processes, including the use of magnetite nanoparticles for enhanced drug delivery systems .
Chemical Reactions Analysis
Ampyrone undergoes several types of chemical reactions, including:
Oxidation: Ampyrone can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in ampyrone.
Substitution: Ampyrone can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ampyrone has a wide range of scientific research applications:
Comparison with Similar Compounds
Ampyrone belongs to the pyrazolone class of compounds, which includes several other biologically active molecules:
Aminophenazone: Similar to ampyrone, aminophenazone exhibits analgesic, anti-inflammatory, and antipyretic properties.
Metamizole: Another pyrazolone derivative, metamizole is used as a painkiller and fever reducer.
Phenazone: Known for its antipyretic and analgesic properties, phenazone is one of the earliest synthetic drugs.
Ampyrone is unique due to its specific chemical structure and its use as a reagent in biochemical reactions. Its derivatives are also explored for various therapeutic applications, making it a versatile compound in scientific research .
Properties
IUPAC Name |
4-amino-1,5-dimethyl-2-phenylpyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFWWDJHLFCNIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048860 | |
Record name | Ampyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83-07-8 | |
Record name | 4-Aminoantipyrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ampyrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminoantipyrine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60242 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3H-Pyrazol-3-one, 4-amino-1,2-dihydro-1,5-dimethyl-2-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ampyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.321 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMPYRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M0B7474RA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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